molecular formula C13H13FN2O2 B2675980 3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione CAS No. 1553565-59-5

3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione

Cat. No.: B2675980
CAS No.: 1553565-59-5
M. Wt: 248.257
InChI Key: LEXUZWOVPDXOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of quinazoline derivatives, including 3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione, typically involves the reaction of anthranilic acid with amides or other nitrogen-containing compounds. One common method is the Niementowski synthesis, where anthranilic acid is treated with an amide to form 4-oxo-3,4-dihydroquinazolines . Industrial production methods may involve multi-step reactions, expensive reagents, and specific reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of other bioactive compounds.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antidiabetic, and anti-inflammatory properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound may also interact with receptors and other proteins, leading to various biological effects.

Comparison with Similar Compounds

3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

3-cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-9-6-3-7-10-11(9)12(17)16(13(18)15-10)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXUZWOVPDXOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(C=CC=C3F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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